molecular formula C16H11FN2O4S B2535716 4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid CAS No. 1025736-71-3

4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid

Cat. No.: B2535716
CAS No.: 1025736-71-3
M. Wt: 346.33
InChI Key: KZKOSKQOSSSTDT-UHFFFAOYSA-N
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Description

4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is a synthetically designed thiazolidinedione-based compound that functions as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a central role in adipocyte differentiation, lipid metabolism, and insulin sensitization, making it a critical target for metabolic disorder research [https://pubmed.ncbi.nlm.nih.gov/11273871/]. Beyond its metabolic applications, this receptor's involvement in cell proliferation and apoptosis has positioned PPARγ ligands as compounds of significant interest in oncology. Research indicates that this specific chemical entity can influence downstream gene expression, potentially affecting processes such as cell cycle arrest and the inhibition of angiogenesis in various cancer cell models [https://pubmed.ncbi.nlm.nih.gov/18570987/]. Its unique structure, incorporating a 4-fluorophenyl and a benzoic acid moiety, is explored for optimizing receptor binding affinity and selectivity. Consequently, this molecule serves as a valuable pharmacological tool for dissecting the complex roles of PPARγ in disease biology and for the development of novel therapeutic strategies for conditions like type 2 diabetes and certain carcinomas.

Properties

IUPAC Name

4-[[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O4S/c17-10-3-7-12(8-4-10)19-14(20)13(24-16(19)23)18-11-5-1-9(2-6-11)15(21)22/h1-8,13,18H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKOSKQOSSSTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.

    Coupling with Benzoic Acid: The final step involves coupling the thiazolidine derivative with benzoic acid, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Thiazolidine derivatives, including those similar to 4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid, have been investigated for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various bacterial and fungal strains.

Key Findings:

  • Effectiveness Against Pathogens: Studies have shown that thiazolidine derivatives can effectively combat strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
  • Comparative Analysis: In comparative assays, certain thiazolidine derivatives demonstrated superior antimicrobial activity compared to standard antibiotics like ciprofloxacin and fluconazole .

Antidiabetic Properties

The thiazolidinedione scaffold is well-known for its role in diabetes management through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.

Mechanism of Action:

  • PPAR Activation: Compounds like this compound may enhance insulin sensitivity and reduce blood glucose levels by activating PPARγ .
  • Inhibition of Protein Tyrosine Phosphatase 1B: Some derivatives have shown promising results in inhibiting PTP1B, an important target for antidiabetic drug development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. The compound in focus has been evaluated for its efficacy against various cancer cell lines.

Research Insights:

  • Cell Line Studies: Compounds based on the thiazolidinedione structure exhibited significant cytotoxic effects against leukemia and central nervous system cancer cell lines. For example, one study reported a compound with over 84% inhibition against a leukemia cell line (MOLT-4) .
  • Structure-Activity Relationship (SAR): Modifications in the chemical structure can enhance activity; thus, ongoing research aims to optimize these compounds for better therapeutic outcomes .

Acetylcholinesterase Inhibition

Compounds containing the thiazolidine ring have also been explored as potential acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s.

Findings:

  • Inhibitory Potency: Some derivatives demonstrated strong inhibitory activity against acetylcholinesterase with IC50 values indicating effective binding affinity .
  • Therapeutic Implications: This suggests a dual role where such compounds could potentially address both metabolic disorders and neurodegenerative conditions simultaneously .

Summary of Applications

ApplicationMechanism/ActivityReferences
AntimicrobialEffective against bacteria and fungi; superior to standard drugs
AntidiabeticPPARγ activation; insulin sensitivity enhancement
AnticancerSignificant cytotoxicity against various cancer cell lines
Acetylcholinesterase InhibitionPotential therapeutic use in neurodegenerative diseases

Mechanism of Action

The mechanism by which 4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring and fluorophenyl group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Table 1: Key Structural Differences and Physical Properties
Compound Name Core Structure Substituents Key Properties (Yield, Melting Point) Reference
Target Compound 1,3-Thiazolidin-2,4-dione 3-(4-Fluorophenyl), 5-amino-linked benzoic acid Not reported -
4-{5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-furyl}benzoic acid 1,3-Thiazolidin-2,4-dione 5-methyl, furyl-benzene linkage Yield: 15% (as disodium salt)
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Pyrimidine-2,4-dione 3-(4-Fluorophenyl) Affinity: -8.7 kcal/mol (KFase inhibition)
4-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate 1,3-Thiazolidin-2,4-dione 3-Chlorobenzoyl hydrazine, methoxyphenyl Yield: 92%, M.p.: 220–222°C
H2-81: 4-{5-{{3-(4-Fluorophenyl)-2-[(4-phenyl)imino]-4-oxothiazolidin-5-ylidene}methyl}thiophene-2-yl}benzoic acid 1,3-Thiazolidin-4-one Thiophene linker, phenylimino group Anti-staphylococcal activity (planktonic)

Key Observations :

  • Heterocyclic Core Modifications: Replacing the thiazolidinone with a pyrimidine-dione (as in ) reduces steric bulk but may alter hydrogen-bonding capacity.
  • Chlorine or trifluoromethyl groups (e.g., ) increase electronegativity, impacting solubility and target binding.

Key Observations :

  • Antimicrobial Activity: Thiazolidinones with chlorophenyl () or thiophene substituents () show enhanced antibacterial potency compared to fluorophenyl analogs, likely due to increased membrane penetration.
  • Enzyme Inhibition: The pyrimidine-dione derivative () exhibits strong binding to kynurenine formamidase, while thiazolidinones () target nuclear receptors like ERRα, highlighting scaffold-dependent selectivity.
  • Antidiabetic Potential: Thiazolidinones with naphthyl-thiazole groups () demonstrate PPAR-γ agonism, a mechanism absent in simpler fluorophenyl derivatives.

Methodological Insights

  • Molecular Docking : Studies on ERRα ligands () used Autodock to predict hydrogen bonds with ARG 372 and hydrophobic interactions, a strategy applicable to the target compound.
  • Crystallography : SHELX software () enabled structural elucidation of isostructural thiazole derivatives (), providing insights into substituent effects on crystal packing.
  • Virtual Screening: Random forest algorithms identified pyrimidine-dione inhibitors (), underscoring the role of computational tools in optimizing thiazolidinone analogs.

Biological Activity

4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is a compound that belongs to the thiazolidinedione class, which has garnered attention for its potential therapeutic applications, particularly in diabetes management and as an anti-inflammatory agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: This compound . Its molecular formula is C19H14FNO5SC_{19}H_{14}FNO_5S, with a molecular weight of approximately 373.38 g/mol. The presence of the fluorophenyl group and the thiazolidinedione moiety contributes to its biological activity.

Research indicates that compounds in the thiazolidinedione class primarily function as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ\gamma . This action enhances insulin sensitivity and promotes glucose uptake in peripheral tissues. The specific compound under discussion may also inhibit aldose reductase (AR), an enzyme implicated in diabetic complications by converting glucose into sorbitol, which contributes to osmotic and oxidative stress in cells .

Antidiabetic Effects

Several studies have highlighted the antidiabetic properties of thiazolidinediones. For instance, compounds similar to this compound have shown significant inhibition of AR activity. In vitro assays demonstrated that certain derivatives exhibited uncompetitive inhibition with a KiK_i value as low as 0.445 ± 0.013 µM .

Anti-inflammatory Properties

Thiazolidinediones have also been studied for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting nuclear factor kappa B (NF-κ\kappa B) signaling and reducing the expression of pro-inflammatory cytokines . This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • In Vitro Studies : A series of experiments conducted on various thiazolidinedione derivatives showed promising results in terms of cytotoxicity against cancer cell lines while maintaining low toxicity in normal fibroblast cells . Such findings suggest that modifications to the thiazolidinedione structure can lead to selective cytotoxicity.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target proteins associated with diabetes and inflammation. These studies utilized molecular docking simulations to predict binding affinities and potential inhibitory effects on AR .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/Activity LevelReference
Compound AAldose Reductase Inhibitor0.445 µM
Compound BPPAR-γ\gamma AgonistPotent
Compound CAnti-inflammatoryModerate

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions between thiazolidinone precursors and benzoic acid derivatives. For example:

  • Step 1 : React 3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidine-5-carbaldehyde with 4-aminobenzoic acid under reflux in ethanol or DMF, using catalytic piperidine to facilitate Schiff base formation.
  • Step 2 : Purify via recrystallization (e.g., ethanol/water mixtures) and confirm purity using HPLC (≥95%) .
  • Key Considerations : Monitor reaction progress with TLC (silica gel, hexane/EtOH) and optimize pH (3–4) during precipitation to minimize byproducts .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Identify characteristic signals, such as the thiazolidinone carbonyl (δ ~170–175 ppm) and aromatic protons (δ ~7.0–8.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ for C16H12FN3O3S: m/z 346.04).
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodological Answer : Prioritize:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., Enterococcus faecalis) and Gram-negative bacteria, with MIC values reported in µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50, noting solubility limitations in aqueous buffers (use DMSO ≤0.1% v/v) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) .
  • Refinement in SHELXL :
  • Apply the HKLF 4 format for intensity data.
  • Use the L.S. command for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms.
  • Address twinning with the TWIN and BASF commands if observed .
  • Validation : Check R-factor convergence (R1 < 0.05) and validate geometry with PLATON .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact bioactivity?

  • Methodological Answer :

  • SAR Analysis : Compare derivatives like H2-38 (4-chlorophenyl) and H2-81 (4-fluorophenyl) from thiazolidinone libraries.
  • Antimicrobial Potency : Fluorophenyl derivatives show enhanced activity against Haemophilus spp. biofilms (MBIC50: 8–16 µg/mL) due to increased electronegativity and membrane penetration .
  • Solubility Trade-offs : Fluorine reduces logP (improving hydrophilicity) but may require PEG-400 co-solvents for in vivo studies .

Q. What strategies resolve contradictions in solubility and toxicity data across studies?

  • Methodological Answer :

  • Solubility Enhancement : Use nanoformulations (e.g., liposomes or cyclodextrin complexes) to improve aqueous dispersion while maintaining IC50 efficacy .
  • Toxicity Mitigation : Conduct structure-toxicity studies:
  • Replace the 4-fluorophenyl group with a 3,4-difluorophenyl moiety to reduce hepatotoxicity (ALT/AST levels ↓30% in murine models) .
  • Validate with Ames tests for mutagenicity and hERG assays for cardiotoxicity .

Q. How can computational modeling predict binding interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI), a target for antimicrobial agents.
  • Key residues: Tyr156 (hydrogen bonding with benzoic acid) and Ala95 (hydrophobic interaction with thiazolidinone) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

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